4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile
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Overview
Description
4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It is characterized by the presence of a dimethylamino group, a fluoroanilino group, and a nitrile group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2-(2-fluoroanilino)nicotinonitrile, which is then subjected to a nucleophilic substitution reaction with dimethylamine. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like potassium carbonate or sodium hydride to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluoroanilino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; in solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxides or hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with new functional groups replacing the original substituents.
Scientific Research Applications
4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino and fluoroanilino groups contribute to the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)-2-(2-chloroanilino)nicotinonitrile
- 4-(Dimethylamino)-2-(2-bromoanilino)nicotinonitrile
- 4-(Dimethylamino)-2-(2-methoxyanilino)nicotinonitrile
Uniqueness
4-(Dimethylamino)-2-(2-fluoroanilino)nicotinonitrile is unique due to the presence of the fluoroanilino group, which imparts distinct electronic properties compared to its chloro, bromo, and methoxy analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and binding interactions, making it a valuable scaffold in drug design and materials science.
Properties
IUPAC Name |
4-(dimethylamino)-2-(2-fluoroanilino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4/c1-19(2)13-7-8-17-14(10(13)9-16)18-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWYGIIRAXGMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=CC=C2F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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